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Compound of Interest

Compound Name: 3-Bromo-6-methylquinoline

Cat. No.: B1602003

3-Bromo-6-methylquinoline is a substituted quinoline, a privileged scaffold in medicinal
chemistry due to its presence in numerous natural products and synthetic drugs.[1] The
strategic placement of a bromine atom at the 3-position and a methyl group at the 6-position
provides distinct handles for synthetic manipulation and modulates the electronic properties of
the heterocyclic system.

Data Presentation: Physicochemical Characteristics

The fundamental properties of 3-Bromo-6-methylquinoline are summarized below. This data
is essential for reaction planning, purification, and material handling.

Property Value Source(s)
CAS Number 66438-78-6 [2]
Molecular Formula C1oHsBrN [2][3]
Molecular Weight 222.08 g/mol [2][3]
Appearance Typically a solid N/A
Purity Commercially available at 2]

>97%
Storage Store in a dry, sealed place [2]
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Spectroscopic Profile: Elucidating the Structure

While a complete, publicly archived set of spectra for this specific molecule is not readily

available, its spectroscopic signature can be reliably predicted based on its structure and data

from closely related analogs such as 3-bromoquinoline and 6-methylquinoline.[4][5] The

following table outlines the expected data, which is crucial for reaction monitoring and structural

confirmation.

Technique

Expected Observations

1H NMR

- Aromatic Protons (5H): Multiple signals in the &
7.5-9.0 ppm range. The protons at C2 and C4
will appear as distinct singlets or narrow
doublets at the downfield end of this region.
Protons on the benzo-ring (C5, C7, C8) will
show characteristic coupling patterns. - Methyl

Protons (3H): A sharp singlet around & 2.5 ppm.

13C NMR

- Aromatic Carbons (9C): Signals expected in
the & 120-150 ppm region. The carbon bearing
the bromine (C3) will be significantly shifted. -
Methyl Carbon (1C): A signal expected around o
21 ppm.

IR (Infrared)

- Aromatic C-H stretch: ~3050-3100 cm~* - C=C
and C=N stretches: Multiple bands in the 1500-
1650 cm~1 region, characteristic of the quinoline
ring system. - C-Br stretch: Typically below 600

cm—t

MS (Mass Spec)

- Molecular lon (M*): A characteristic isotopic
pattern for one bromine atom, with two peaks of

nearly equal intensity at m/z 221 and 223.

Synthesis Strategy: The Friedlander Annulation

Approach
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The construction of the quinoline scaffold has been a subject of extensive research, with
numerous named reactions available to chemists.[6][7] For preparing 3-haloquinolines, the
Friedlander annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone
with a compound containing a reactive a-methylene group, is particularly effective.[8] An
organosilane-promoted variation offers a general and efficient route.[9][10]

The logical synthetic pathway to 3-Bromo-6-methylquinoline involves the reaction of 2-amino-
5-methylacetophenone with an a-haloketone equivalent in the presence of an organosilane
promoter. The organosilane activates the ketone and facilitates the cyclization cascade.[10]

Experimental Workflow: Synthesis of 3-Bromo-6-
methylquinoline
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Starting Materials

T T — a-Bromo Ketone Equivalent Organosilane Promoter Anhydrous Solvent
Y P (e.g., Bromoacetone) (e.g., TMSOTf) (e.g., Dichloromethane)

Reaction & Cyclization
A4 \

1. Mix starting materials \‘
under inert atmosphere (N2). J‘

»
|

)

\
2. Stir at controlled temperature
(e.g., room temp to reflux).
\

3. Monitor reaction progress
by TLC or LC-MS.

Work-up &"Purification

4. Quench reaction
(e.g., with ag. NaHCOs3).

A4
5. Extract with organic solvent
(e.g., Ethyl Acetate).
\
6. Dry, filter, and concentrate
the organic phase.
\
7. Purify by column chromatography
(Silica gel).
\

>

Click to download full resolution via product page

Caption: Synthetic workflow for 3-Bromo-6-methylquinoline.
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Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for 3-haloquinoline
synthesis and should be adapted and optimized.[9][10]

» Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a
magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-amino-5-methylacetophenone
(1.0 eq).

o Reagent Addition: Dissolve the starting material in anhydrous dichloromethane. Add the a-
haloketone component (e.g., bromoacetone, 1.2 eq).

e Promotion: Add the organosilane promoter (e.g., trimethylsilyl trifluoromethanesulfonate,
MesSIiOTf, 3.0 eq) dropwise at 0 °C. Causality: MesSiOTTf acts as a Lewis acid to activate the
carbonyl groups and facilitates both the initial condensation and the subsequent
cyclization/dehydration cascade, while retaining the bromine atom from the a-haloketone.[10]

e Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the
reaction's completion using Thin Layer Chromatography (TLC).

e Work-up: Upon completion, cool the reaction to room temperature and carefully quench by
adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

o Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl
acetate (3 x volumes). Combine the organic layers.

 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate (NazS0a), filter, and concentrate under reduced pressure. Purify the crude residue via
flash column chromatography on silica gel to yield the pure 3-Bromo-6-methylquinoline.

Chemical Reactivity: A Versatile Synthetic Hub

The reactivity of 3-Bromo-6-methylquinoline is dominated by the C-Br bond at the 3-position.
This site is primed for a variety of palladium-catalyzed cross-coupling reactions, making it an
exceptionally valuable intermediate for introducing molecular diversity. The presence of the
bromine atom alters the electron distribution of the quinoline ring, and its position is crucial for
accessing specific derivatives.[11]
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Key transformations include:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, ideal for
introducing aryl or heteroaryl substituents.

e Heck Coupling: Reaction with alkenes to form substituted alkenes.

e Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating
aminoquinoline derivatives.

e Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

G-Bromo-ﬁ-methquuinoline)

C-C Bond /: Bond W
R-B(OH)2 Alkene R2-NH Alkyne
Suzuki Coupling Heck Coupling Buchwald-Hartwig Sonogashira
Pd Catalyst Pd Catalyst Pd Catalyst Pd/Cu Cat.

A
3-Amino-6-methylquinoline

3-Aryl-6-methylquinoline 3-Alkenyl-6-methylquinoline 3-Alkynyl-6-methylquinoline

Click to download full resolution via product page

Caption: Key cross-coupling reactions of 3-Bromo-6-methylquinoline.

Applications in Drug Discovery

The true value of 3-Bromo-6-methylquinoline is realized in its application as a scaffold for
biologically active molecules. The quinoline core is a well-established pharmacophore, and this
specific substitution pattern has been explored for potent biological activity.

Lead Candidate for Prostaglandin F2a (PGF2a)
Inhibitors
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A significant application of this scaffold is in the development of inhibitors for Prostaglandin F2a
(PGF20).[12][13] PGF2a is a key signaling molecule involved in uterine contractions, and its
inhibition is a therapeutic strategy for preventing preterm labor.[12] A Quantitative Structure-
Activity Relationship (QSAR) study on 6-bromo-3-methylquinoline analogues identified key
structural features for potent inhibition of the PGF2a receptor.[13] 3-Bromo-6-methylquinoline
serves as the foundational starting material for synthesizing libraries of these analogues
through the cross-coupling reactions described previously.

Drug Discovery and Development Workflow

o 5 Library Synthesis via High-Throughput Screening
(Starting Scaffold) arallel Cross-Couplin o-ssa (HTS) against Target
9 (€.9., Suzuki, Amination) (e.g., PGF2a Receptor)

Click to download full resolution via product page

Caption: Drug discovery workflow utilizing 3-Bromo-6-methylquinoline.

Broader Therapeutic Potential

Beyond PGF2a inhibition, the quinoline scaffold is associated with a wide range of
pharmacological activities. The introduction of bromine can enhance lipophilicity and binding
interactions, potentially improving efficacy.[11] Based on activities of related compounds,
derivatives of 3-Bromo-6-methylquinoline warrant investigation in areas such as:

» Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity through
various mechanisms.[8][14]

» Antimicrobial Agents: The quinoline core is present in several classes of antibiotics.[8]

o Anti-inflammatory Agents: Quinoline derivatives have shown potential in modulating
inflammatory pathways.[1]

Safety and Handling

As with any laboratory chemical, proper handling of 3-Bromo-6-methylquinoline is
paramount. The following information is derived from supplier safety data and pertains to safe
laboratory practices.
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Hazard Category GHS Information
Pictogram(s) GHSO07 (Harmful/Irritant)
Signal Word Warning

H302: Harmful if swallowed.[2][15] H315:

Causes skin irritation.[2] H320: Causes eye
Hazard Statements o )

irritation.[2] H335: May cause respiratory

irritation.[2]

P261: Avoid breathing
dust/fume/gas/mist/vapors/spray.[2][15] P280:
Wear protective gloves/protective clothing/eye
protection/face protection.[2][15] P301+P312: IF
Precautionary Statements SWALLOWED: Call a POISON CENTER/doctor
if you feel unwell.[2] P305+P351+P338: IF IN
EYES: Rinse cautiously with water for several
minutes. Remove contact lenses, if present and

easy to do. Continue rinsing.[2][15]

o Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety
glasses with side shields, and nitrile gloves.

e Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.

Conclusion

3-Bromo-6-methylquinoline (CAS 66438-78-6) is more than just a chemical intermediate; it is
a strategically designed building block for modern chemical synthesis and drug discovery. Its
synthesis via robust methods like the Friedlander annulation, combined with the exceptional
versatility of its C3-bromo substituent for cross-coupling chemistry, provides a reliable and
efficient platform for creating diverse molecular libraries. Its demonstrated potential as a core
scaffold for PGF2a inhibitors underscores its importance for researchers and scientists
dedicated to developing novel therapeutics. This guide provides the foundational knowledge
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necessary to harness the full potential of this valuable compound in a research and
development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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